2-(1-methyl-1H-pyrazol-4-yl)ethanol
Overview
Description
2-(1-methyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Mechanism of Action
Target of Action
Related compounds have been found to interact with nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes, including metabolism and aging .
Mode of Action
Related compounds have been found to interact with their targets through hydrogen bonding . For instance, a compound with a similar structure was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to affect the nad+ salvage pathway, which plays a crucial role in many biological processes .
Pharmacokinetics
Related compounds have been found to have issues with cyp direct inhibition (di), which were resolved through modulation of lipophilicity .
Result of Action
Related compounds have been found to show potent activity against their targets .
Action Environment
Related compounds have been found to have their efficacy modulated by lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1-methyl-1H-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-methyl-1H-pyrazole and ethylene oxide.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, at a temperature of around 50-60°C.
Product Isolation: The product is isolated by distillation or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 2-(1-methyl-1H-pyrazol-4-yl)acetaldehyde or 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-methyl-1H-pyrazol-4-yl)ethane.
Substitution: Formation of 2-(1-methyl-1H-pyrazol-4-yl)ethyl halides or amines.
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)ethanamine
- 2-(1-methyl-1H-pyrazol-4-yl)acetic acid
- 1-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(1-methyl-1H-pyrazol-4-yl)ethanol is unique due to the presence of both a hydroxyl group and a pyrazole ring. This combination allows for a wide range of chemical modifications and applications. The hydroxyl group provides a site for further functionalization, while the pyrazole ring imparts stability and biological activity .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEOCSYOGWFPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588689 | |
Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176661-75-9 | |
Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-Methyl-1H-pyrazol-4-yl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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